Gimatecan

Description

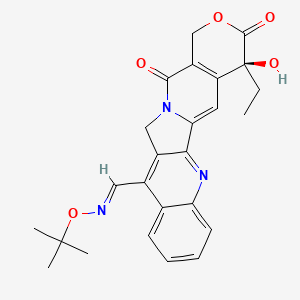

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11+/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVFUQKYVFCEKJ-OPTOVBNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057702 | |

| Record name | Gimatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292618-32-7, 292620-90-7 | |

| Record name | Gimatecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292618-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gimatecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292618327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-tert-Butoxyiminomethylcamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292620907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gimatecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gimatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 292618-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GIMATECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KKS9R192F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gimatecan: A Technical Guide to the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (also known as ST1481) is a potent, orally bioavailable, semi-synthetic lipophilic analogue of camptothecan.[1][2][3] As a member of the camptothecin class of chemotherapeutics, its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][4] This targeted action leads to the formation of lethal DNA lesions, cell cycle arrest, and the induction of apoptosis, making this compound a subject of significant interest in oncology research.[2][5] Preclinical studies have demonstrated its antitumor activity across a wide range of solid tumors, including gastric, bladder, esophageal, and hepatocellular carcinomas.[4][5][6][7] This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's anticancer effects, detailed experimental protocols for its study, and quantitative data on its efficacy.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (TopI).[4] TopI alleviates torsional stress in DNA by inducing transient single-strand breaks.[8] The process involves the formation of a temporary covalent intermediate known as the "cleavable complex," where TopI is linked to the 3' end of the broken DNA strand.[9] this compound intercalates into this complex, stabilizing it and inhibiting the subsequent re-ligation of the DNA strand.[2][3][10]

When a DNA replication fork collides with this stabilized this compound-TopI-DNA ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break.[2][3] The accumulation of these double-strand breaks triggers a cascade of cellular responses, including the activation of the DNA Damage Response (DDR), cell cycle arrest, and ultimately, programmed cell death (apoptosis).[2][5]

Downstream Signaling Pathways

The DNA damage induced by this compound activates a complex network of signaling pathways that collectively determine the cell's fate.

-

DNA Damage Response (DDR) Pathway : The presence of double-strand breaks activates key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[11] These kinases phosphorylate a host of downstream targets, including checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (forming γH2AX), a sensitive marker of DNA damage.[11][12] This cascade ultimately activates the tumor suppressor p53, a critical regulator of cell cycle arrest and apoptosis.[5][11]

-

PI3K/AKT Pathway : this compound has been shown to suppress the pro-survival PI3K/AKT pathway by inhibiting the phosphorylation of AKT (pAKT).[6][13] Downregulation of this pathway reduces survival signals and can sensitize cancer cells to apoptosis.

-

MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is also modulated by this compound.[6] Treatment leads to the inhibition of the classical pro-proliferative ERK pathway, evidenced by decreased phosphorylation of MEK and ERK.[6][13] Concurrently, this compound activates stress-activated protein kinase (SAPK) pathways, specifically JNK2 and p38 MAPK, which are involved in promoting apoptosis.[6][13]

Cellular Effects

Cell Cycle Arrest

A primary consequence of the DNA damage induced by this compound is the activation of cell cycle checkpoints.[7] Numerous studies have demonstrated that this compound causes a persistent arrest of cancer cells in the S-phase of the cell cycle.[1][5][7][11] This S-phase arrest is a protective mechanism to prevent cells with damaged DNA from progressing to mitosis.[7] In some cell types, a G2/M arrest has also been observed.[14] This arrest is mediated by the DDR pathway, which, through p53, leads to the accumulation of checkpoint proteins like p21, which in turn inhibit cyclin-dependent kinases (CDKs) such as CDK2, thereby halting cell cycle progression.[11]

Induction of Apoptosis

If DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[5][6] The apoptotic response is characterized by the activation of the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bak and Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3 and caspase-9, and cleavage of substrates like PARP (Poly (ADP-ribose) polymerase).[11][15]

Quantitative Efficacy Data

The antiproliferative activity of this compound has been quantified in numerous cancer cell lines. The 50% inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure.

| Cancer Type | Cell Line | Exposure Time | IC50 Value | Citation(s) |

| Bladder Cancer | MCR | 1 hour | 90 ± 3 ng/mL | [1][11] |

| 24 hours | 5.0 ± 0.2 ng/mL | [1][11] | ||

| HT1376 | 1 hour | 9.0 ± 0.4 ng/mL | [1][11] | |

| 24 hours | 2.8 ± 0.1 ng/mL | [1][11] | ||

| Gastric Cancer | SNU-1 | 72 hours | 1.95 nM | [6] |

| HGC27 | 72 hours | 1.63 nM | [6] | |

| MGC803 | 72 hours | 3.29 nM | [6] | |

| NCI-N87 | 72 hours | 88.20 nM | [6] | |

| Hepatocellular Carcinoma | Panel of HCC lines | 72 hours | 12.1 - 1085.0 nM | [4][16] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Topoisomerase I DNA Cleavage Assay

This assay directly measures the ability of this compound to stabilize the TopI-DNA cleavable complex.[9][12]

-

Substrate Preparation : A DNA oligonucleotide (e.g., 117-bp) containing known Top1 cleavage sites is 3'-end labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase. The labeled substrate is purified.

-

Reaction Setup : Approximately 2 nM of the radiolabeled DNA substrate is incubated with recombinant human Top1 enzyme in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).

-

Drug Incubation : this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A vehicle control (DMSO) and a positive control (e.g., camptothecin) are included. The reaction is incubated at 25°C for 20 minutes to allow the cleavage/religation equilibrium to be established.

-

Reaction Termination : The reaction is stopped by adding 0.5% Sodium Dodecyl Sulfate (SDS) to denature the Top1 enzyme, trapping it covalently on the DNA if a cleavable complex was stabilized.

-

Electrophoresis : An equal volume of formamide loading dye is added, and the samples are heated. The DNA fragments are separated on a denaturing polyacrylamide gel (containing urea).

-

Visualization : The gel is dried and exposed to a phosphor screen or X-ray film. An increase in the intensity of cleaved DNA fragments in the presence of this compound indicates stabilization of the TopI-DNA complex.[9]

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present.[1][16]

-

Cell Seeding : Cancer cells are harvested during logarithmic growth and seeded into a 96-well opaque-walled plate at a density of approximately 5,000 cells per well in 80 µL of culture medium.[1]

-

Drug Treatment : After allowing cells to adhere overnight, they are treated with 20 µL of this compound at various concentrations in triplicate.[1] Control wells receive vehicle (e.g., 0.1% DMSO).

-

Incubation : The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Lysis and Signal Generation : The plate is equilibrated to room temperature. 50 µL of CellTiter-Glo® Reagent is added to each well.[1]

-

Measurement : The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[1] Luminescence is recorded using a plate reader.

-

Analysis : The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[7][17]

-

Cell Culture and Treatment : Seed cells and treat with this compound at desired concentrations (e.g., IC50 and IC80) for 24 hours.[7]

-

Cell Harvest : Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation. Wash the cells twice with ice-cold PBS.[7]

-

Fixation : Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[7] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.

-

Washing : Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and wash twice with PBS to remove the ethanol.[7]

-

RNase Treatment : To ensure only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[13]

-

Staining : Add PI staining solution (e.g., 50 µg/mL in PBS) to the cells and incubate for 15-30 minutes at room temperature, protected from light.[5][13]

-

Flow Cytometry : Analyze the samples on a flow cytometer, acquiring data in a linear scale for the PI fluorescence channel. Collect at least 10,000 events and use doublet discrimination gates.[17]

-

Analysis : Use cell cycle analysis software to model the G0/G1, S, and G2/M populations from the DNA content histogram.

Apoptosis Assay by Annexin V & PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Cell Treatment : Treat cells with this compound for a specified time (e.g., 24 hours).[2] Prepare positive and negative controls.

-

Cell Harvest : Collect all cells, including those in the supernatant (which may be apoptotic and detached). Wash the cells once with cold PBS.[14]

-

Resuspension : Resuspend the cell pellet in 1X Annexin-binding buffer (typically containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.[3]

-

Staining : To 100 µL of the cell suspension, add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or PE) and 1-2 µL of a PI working solution (e.g., 100 µg/mL).[2][3]

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Dilution & Analysis : Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.[10]

-

Interpretation :

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify key proteins in signaling pathways, such as p-AKT and p-ERK.[6][15]

-

Protein Extraction : After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation : Mix 20-50 µg of total protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heat at 95°C for 5 minutes.[15]

-

SDS-PAGE : Load the denatured protein samples onto a polyacrylamide gel and separate them by size via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., rabbit anti-phospho-ERK, rabbit anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]

-

Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[15]

-

Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.[15]

-

Stripping and Reprobing : To ensure even loading, the membrane can be stripped of antibodies and reprobed for total protein (e.g., total ERK, total AKT) or a loading control like β-actin.[15]

References

- 1. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kumc.edu [kumc.edu]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma [journal.waocp.org]

- 16. researchgate.net [researchgate.net]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Gimatecan: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimatecan (ST1481) is a potent, orally bioavailable, semi-synthetic lipophilic analog of the natural alkaloid camptothecin.[1][2] It functions as a topoisomerase I inhibitor, a critical enzyme in DNA replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces lethal double-stranded DNA breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[1] This technical guide provides an in-depth overview of this compound's chemical structure, a detailed synthesis pathway, and a summary of its biological activity, including its effects on cellular signaling pathways. The information is presented to support further research and development of this promising anti-cancer agent.

Chemical Structure

This compound is chemically known as (4S)-11-[(E)-(tert-butoxyimino)methyl]-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione.[3] Its molecular formula is C25H25N3O5, with a molecular weight of 447.49 g/mol .[3] The structure features the characteristic pentacyclic ring system of camptothecin, with a crucial modification at the 7-position.

Caption: Chemical structure of this compound highlighting its key functional moieties.

Synthesis Pathway

This compound is a semi-synthetic derivative of 20(S)-camptothecin. The synthesis primarily involves the introduction of a tert-butoxyiminomethyl group at the C7 position of the camptothecin core. This is achieved through the condensation of 20(S)-camptothecin-7-aldehyde with O-tert-butylhydroxylamine.

Caption: Overview of the semi-synthetic pathway for this compound from 20(S)-camptothecin.

Experimental Protocols

Step 1: Synthesis of 20(S)-Camptothecin-7-aldehyde

Step 2: Synthesis of this compound (Condensation)

The synthesis of this compound and similar 7-oxyiminomethyl derivatives of camptothecin has been described to proceed via the condensation of the corresponding 7-aldehyde or 7-ketone with an O-substituted hydroxylamine.[4]

-

Reaction: 20(S)-Camptothecin-7-aldehyde is reacted with O-tert-butylhydroxylamine in a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol.

-

Catalyst: The reaction may be catalyzed by a mild acid.

-

Purification: The resulting product, this compound, can be purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of topoisomerase I.[5] This leads to the stabilization of the topoisomerase I-DNA cleavable complex, which in turn causes the accumulation of single-strand breaks in the DNA.[1] When the DNA replication fork collides with this complex, irreversible double-strand breaks occur, triggering apoptosis.[1]

Signaling Pathways

Recent studies have shown that this compound's antitumor activity also involves the modulation of key signaling pathways.[6] In gastric cancer models, this compound has been shown to suppress the AKT and ERK pathways while activating the JNK2 and p38 MAPK pathways.[6]

Caption: this compound's modulation of key cancer-related signaling pathways.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (nM) |

| HepG2 | Hepatocellular Carcinoma | 12.1 |

| Huh-1 | Hepatocellular Carcinoma | 25.3 |

| HCCLM3 | Hepatocellular Carcinoma | 48.7 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 1085.0 |

Data from a study on hepatocellular carcinoma cell lines. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cells.[7]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Study)

| Parameter | Value (Mean ± SD) |

| Maximum Tolerated Dose (MTD) | 2.40 mg/m² (orally, once a week for 3 weeks) |

| Biological Half-life (t½) | 77 ± 37 hours |

| Peak Plasma Concentration (Cmax) at MTD | 67 - 82 ng/mL |

| Plasma Concentration after 7 days at MTD | 15 ± 18 ng/mL |

Data from a Phase I clinical trial in patients with advanced solid tumors.[8]

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Tumor Type | Dose (mg/kg) | Treatment Schedule | Tumor Volume Inhibition (%) |

| HepG2 | Hepatocellular Carcinoma | 0.8 | Orally, every 4 days for 4 doses | 95 |

| Huh-1 | Hepatocellular Carcinoma | 0.8 | Orally, every 4 days for 4 doses | 62 |

| HCCLM3 | Hepatocellular Carcinoma | 0.8 | Orally, every 4 days for 4 doses | 74 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 | Orally, every 4 days for 4 doses | 71 |

Data from a study on hepatocellular carcinoma xenograft models in mice.

Conclusion

This compound is a promising camptothecin analog with potent antitumor activity demonstrated in both preclinical and early clinical studies. Its oral bioavailability and long half-life offer potential advantages in clinical settings. The elucidation of its dual mechanism of action, involving both direct topoisomerase I inhibition and modulation of key signaling pathways, provides a strong rationale for its continued development. This technical guide summarizes the current knowledge on this compound's chemical and biological properties to facilitate further research into its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel 7-oxyiminomethyl derivatives of camptothecin with potent in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimized synthesis and enhanced efficacy of novel triplex-forming camptothecin derivatives based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Pharmacology of Gimatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimatecan (ST1481) is a novel, orally bioavailable, lipophilic camptothecin analogue with potent antineoplastic activity.[1][2] As a topoisomerase I (Top I) inhibitor, it stabilizes the enzyme-DNA cleavable complex, leading to DNA damage and apoptosis in cancer cells.[1][3] Preclinical studies have demonstrated its broad-spectrum efficacy across a range of solid tumors, including those resistant to other chemotherapeutic agents.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and associated signaling pathways. Quantitative data are summarized in structured tables, and key experimental protocols are described.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I.[6][7] The binding of this compound to the Top I-DNA complex prevents the religation of single-strand breaks, which are converted into lethal double-stranded breaks during DNA replication, ultimately triggering apoptosis.[1][3] This mechanism is characteristic of the camptothecin class of drugs. However, this compound is distinguished by its potent and persistent stabilization of the cleavable complex.[2][6] Furthermore, its lipophilic nature is thought to facilitate rapid cellular uptake and accumulation.[5]

Some studies suggest this compound may also possess antiangiogenic properties, potentially by inhibiting endothelial cell migration and down-regulating proangiogenic factors like basic fibroblast growth factor (bFGF).[1][3][8]

Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines in vitro. Its efficacy is often superior to that of other camptothecin derivatives, such as topotecan.[4] The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| Hepatocellular Carcinoma | ||||

| HepG2, Huh-1, HCCLM3, PLC/PRF/5 | Hepatocellular Carcinoma | 12.1 - 1085.0 | 72 | [6] |

| Gastric Cancer | ||||

| SNU-1 | Gastric Cancer | 1.95 | 72 | [9] |

| HGC27 | Gastric Cancer | 1.63 | 72 | [9] |

| MGC803 | Gastric Cancer | 3.29 | 72 | [9] |

| NCI-N87 | Gastric Cancer | 88.20 | 72 | [9] |

| Bladder Cancer | ||||

| MCR | Bladder Cancer | 90 ± 3 ng/mL (~201 nM) | 1 | [10] |

| HT1376 | Bladder Cancer | 9.0 ± 0.4 ng/mL (~20 nM) | 1 | [10] |

| MCR | Bladder Cancer | 5.0 ± 0.2 ng/mL (~11 nM) | 24 | [10] |

| HT1376 | Bladder Cancer | 2.8 ± 0.1 ng/mL (~6 nM) | 24 | [10] |

| Other Solid Tumors | ||||

| Ovarian, Osteosarcoma, Glioblastoma, Melanoma | Various Solid Tumors | 8 - 62 ng/mL (~18 - 139 nM) | Not Specified | [4] |

Experimental Protocol: In Vitro Cell Proliferation Assay

The antiproliferative activity of this compound is typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6][11]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a complete culture medium.

-

Drug Treatment: Cells are then treated with various concentrations of this compound (and vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[6][9]

-

Viability Measurement: After the incubation period, the number of viable cells is determined. For the CellTiter-Glo® assay, the reagent is added to the wells, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Data Analysis: The percentage of viable cells relative to the vehicle control is calculated for each this compound concentration. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vivo Efficacy

This compound has demonstrated significant antitumor activity in various preclinical in vivo models, including human tumor xenografts and patient-derived xenografts (PDXs).[4][9] It exhibits efficacy with both intermittent and continuous dosing schedules, and it can be administered orally.[2][8]

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Cancer Type | Animal Model | Dosing Schedule | Key Findings | Reference |

| HepG2, Huh-1, HCCLM3, PLC/PRF/5 Xenografts | Hepatocellular Carcinoma | Nude Mice | 0.8 mg/kg and 0.4 mg/kg, p.o., q4d x 4 | Significant tumor growth inhibition (TVI% of 62-95% at 0.8 mg/kg). | [6] |

| Gastric Cancer PDXs | Gastric Cancer | PDX Models | Not specified | Significant tumor growth inhibition. | [9] |

| H460 Xenograft | Non-Small Cell Lung Cancer | Nude Mice | 0.25 mg/kg, p.o., daily | Marked tumor growth inhibition (>99% TVI). | [5] |

| A549 Xenograft | Non-Small Cell Lung Cancer | Nude Mice | 0.5 mg/kg, p.o., daily | Strong tumor growth inhibition. | [8] |

| Various Xenografts | NSCLC, Melanoma, Osteosarcoma | Nude Mice | Not specified | High rate of complete responses and cures. | [4] |

| Breast Cancer Xenografts | Breast Cancer | Nude Mice | 0.03 - 0.48 mg/kg, p.o., daily, 5 days/week x 4 weeks | Complete tumor regressions observed even at low doses (0.03 mg/kg). | [12] |

Experimental Protocol: In Vivo Xenograft Study

The in vivo antitumor efficacy of this compound is commonly evaluated in mouse xenograft models.[6][7]

Caption: A generalized workflow for in vivo xenograft studies of this compound.

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NOD/SCID mice).[6]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, after which the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered (often orally via gavage) according to a specific dosing schedule (e.g., every four days for a total of four times).[6][7] The control group receives the vehicle.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.[6][7]

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified time. Antitumor activity is evaluated by calculating parameters such as tumor growth inhibition (TGI) and tumor growth delay (TGD).

Signaling Pathway Modulation

Recent studies have begun to elucidate the impact of this compound on intracellular signaling pathways, which may contribute to its antitumor effects beyond direct DNA damage.

In gastric cancer cells, this compound treatment has been shown to suppress the PI3K/AKT and MAPK/ERK pathways while activating the JNK and p38 MAPK pathways.[9]

-

Suppression of Pro-Survival Pathways: this compound significantly inhibits the phosphorylation of AKT (pAKT), MEK (pMEK), and ERK (pERK), key components of pathways that promote cell survival and proliferation.[9]

-

Activation of Stress-Activated Pathways: Concurrently, this compound upregulates the phosphorylation of JNK2 (pJNK2) and p38 MAPK (p-p38), which are involved in stress responses that can lead to apoptosis.[9]

Caption: Modulation of AKT and MAPK signaling pathways by this compound in gastric cancer.

Conclusion

The preclinical data for this compound strongly support its potential as a potent and orally bioavailable anticancer agent.[2] Its robust activity in a wide range of in vitro and in vivo models, including those resistant to standard therapies, highlights its therapeutic promise.[4][5] The favorable pharmacological profile, characterized by potent Top I inhibition, good oral bioavailability, and a manageable toxicity profile in preclinical models, has provided a strong rationale for its clinical development.[2] Further research into its effects on cellular signaling pathways may reveal additional mechanisms contributing to its efficacy and identify potential combination therapy strategies.

References

- 1. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. | BioWorld [bioworld.com]

- 5. Potent antitumor activity and improved pharmacological profile of ST1481, a novel 7-substituted camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma [journal.waocp.org]

- 12. aacrjournals.org [aacrjournals.org]

Gimatecan: A Technical Guide to a Novel Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (also known as ST1481 or LBQ707) is a potent, orally bioavailable, semi-synthetic lipophilic analog of camptothecin, a quinoline alkaloid with significant antitumor activity.[1][2] As a topoisomerase I inhibitor, this compound represents a promising next-generation therapeutic agent in oncology.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a 7-t-butoxyiminomethyl-substituted camptothecin derivative.[2] This lipophilic modification contributes to its favorable pharmacokinetic profile, including enhanced oral bioavailability and increased stability of the active lactone ring.[4][5]

| Property | Value |

| Chemical Formula | C25H25N3O5 |

| Molecular Weight | 447.49 g/mol |

| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OC(C)(C)C)O[5] |

| CAS Number | 292618-32-7[5] |

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[3] The catalytic cycle of topoisomerase I involves the formation of a transient single-strand break in the DNA, creating a covalent intermediate known as the cleavable complex.[6] this compound stabilizes this complex, preventing the re-ligation of the DNA strand.[7][8]

The collision of the advancing replication fork with this stabilized this compound-topoisomerase I-DNA ternary complex leads to the conversion of single-strand breaks into irreversible double-strand breaks.[8] This accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[9]

Data Presentation

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SNU-1 | Gastric Cancer | 1.95 | [10] |

| HGC27 | Gastric Cancer | 1.63 | [10] |

| MGC803 | Gastric Cancer | 3.29 | [10] |

| NCI-N87 | Gastric Cancer | 88.20 | [10] |

| HT1376 | Bladder Carcinoma | 9.0 ± 0.4 ng/mL (~20 nM) | [11] |

| MCR | Bladder Carcinoma | 90 ± 3 ng/mL (~201 nM) | [11] |

| Multiple HCC Lines | Hepatocellular Carcinoma | 12.1 - 1085.0 | [3] |

Clinical Pharmacokinetics

Phase I clinical trials have elucidated the pharmacokinetic profile of orally administered this compound.

| Parameter | Value | Reference |

| Half-life (t1/2) | 77 ± 37 hours | [12] |

| Cmax (at MTD of 2.40 mg/m²) | 67 - 82 ng/mL | [12] |

| AUC(0-24h) (first day, normalized) | 194 - 2909 ng·h/mL/mg/m² | [4] |

| Active Form in Plasma | >85% (lactone) | [4] |

Signaling Pathways Modulated by this compound

This compound's induction of DNA damage triggers a cascade of cellular signaling events, primarily involving the p53, AKT, and MAPK pathways, and leading to the suppression of the MYC oncogene.

p53 Signaling Pathway

In response to DNA double-strand breaks induced by this compound, the p53 tumor suppressor protein is activated through phosphorylation.[9] Activated p53 then transcriptionally upregulates target genes such as p21, leading to cell cycle arrest, and pro-apoptotic proteins like Bax, initiating apoptosis.[9]

AKT and MAPK Signaling Pathways

This compound has been shown to modulate the AKT and MAPK signaling cascades in cancer cells.[10] It inhibits the phosphorylation of AKT, MEK, and ERK, which are key components of pro-survival pathways.[10] Concurrently, this compound activates the stress-activated JNK and p38 MAPK pathways, further promoting apoptosis.[10]

MYC Suppression

The MYC oncogene is a critical driver of cell proliferation and is often overexpressed in cancer. This compound treatment has been associated with the suppression of the MYC pathway. This is likely an indirect effect resulting from the activation of p53 and the modulation of other signaling pathways that regulate MYC expression and stability.

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x reaction buffer, and purified human topoisomerase I enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.[6]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).

-

Reagent Addition: Add CellTiter-Glo® reagent to each well and mix to induce cell lysis.

-

Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the number of viable cells.[3]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Culture cells with and without this compound for a specified duration.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, p-ERK, p53, cleaved PARP).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Clinical Development

This compound has undergone several Phase I and Phase II clinical trials for various solid tumors, including glioblastoma, pancreatic cancer, and ovarian cancer.[12][13][14] These trials have established its safety profile, determined the maximum tolerated dose, and provided preliminary evidence of its antitumor activity.[12][13] Ongoing and future studies will further define its efficacy, both as a monotherapy and in combination with other anticancer agents.

Conclusion

This compound is a promising topoisomerase I inhibitor with a distinct pharmacological profile characterized by oral bioavailability and potent antitumor activity. Its mechanism of action, centered on the stabilization of the topoisomerase I-DNA cleavable complex, leads to DNA damage and apoptosis through the modulation of key signaling pathways such as p53, AKT, and MAPK. The comprehensive data presented in this guide underscore the potential of this compound as a valuable therapeutic agent in the treatment of various cancers. Further clinical investigation is warranted to fully realize its clinical utility.

References

- 1. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 2. Phase II clinical trials on Investigational drugs for the Treatment of Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of the new oral camptothecin this compound: the inter-patient variability is related to alpha1-acid glycoprotein plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Facebook [cancer.gov]

- 9. A novel oral camptothecin analog, this compound, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Phase I and pharmacokinetic study of this compound given orally once a week for 3 of 4 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase II trial of oral this compound for recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Phase II Study of this compound (ST1481) in Locally Advanced or Metastatic Pancreatic Cancer | Clinical Research Trial Listing [centerwatch.com]

Lipophilic Camptothecin Analogues for Cancer Therapy

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Camptothecin (CPT), a pentacyclic quinoline alkaloid, is a potent anti-cancer agent that uniquely targets DNA topoisomerase I (Top1).[1] Despite its promising activity, the clinical development of CPT has been hampered by its poor water solubility and the hydrolytic instability of its active lactone E-ring.[2][3][4] This has spurred the development of numerous analogues, with a significant focus on increasing lipophilicity to enhance lactone stability, improve plasma half-life, and overcome multi-drug resistance. This guide provides a comprehensive technical overview of lipophilic CPT analogues, detailing their mechanism of action, structure-activity relationships, preclinical and clinical data, and the experimental protocols used for their evaluation. We explore key analogues such as gimatecan, silatecans, and the karenitecin series, and discuss formulation strategies like liposomal encapsulation that are crucial for their delivery.

Introduction to Camptothecin

Discovered in 1966 by Wall and Wani from the bark of the Chinese "Happy Tree," Camptotheca acuminata, camptothecin demonstrated significant anticancer activity in early screenings.[4][5] However, initial clinical trials in the 1970s using a water-soluble sodium salt form were disappointing due to low efficacy and severe toxicities.[3][6] The reduced activity was later attributed to the hydrolysis of the essential α-hydroxy lactone E-ring to an inactive carboxylate form at physiological pH.[2][5] The rediscovery of Topoisomerase I as its molecular target in 1985 revitalized interest, leading to the development of FDA-approved, more water-soluble analogues like topotecan and irinotecan.[3]

The development of lipophilic analogues represents a parallel and promising strategy. The core rationale is that increased lipophilicity enhances the stability of the crucial lactone ring, facilitates passive diffusion across cell membranes, and can help overcome resistance mediated by drug efflux pumps.[2][5][7]

Mechanism of Action

Primary Target: DNA Topoisomerase I

The primary mechanism of action for CPT and its analogues is the inhibition of Topoisomerase I, a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription.[8][9][10]

-

Cleavage: Top1 introduces a transient single-strand break in the DNA by forming a covalent bond between its active-site tyrosine (Tyr-723) and the 3'-phosphate end of the DNA.[11]

-

Inhibition: CPT intercalates into this enzyme-DNA complex, creating a stable ternary complex.[5][6][11] It binds through hydrogen bonds to both the enzyme and the DNA, physically preventing the re-ligation of the broken DNA strand.[5][11]

-

Damage: This stabilized "cleavable complex" becomes a roadblock. When an advancing DNA replication fork collides with it, the transient single-strand break is converted into a permanent and lethal double-strand break.[8][10][12] This damage primarily occurs during the S-phase of the cell cycle, leading to cell cycle arrest and ultimately, apoptosis.[6][8]

Alternative Mechanisms of Action

While Top1 is the canonical target, some highly potent CPT analogues, such as FL118, have been shown to exert antitumor activity independently of Top1 inhibition.[6] FL118 can downregulate the expression of key anti-apoptotic proteins like survivin, Mcl-1, and XIAP.[7] This suggests that certain structural modifications can lead to novel mechanisms of action, providing an avenue to overcome resistance to traditional Top1 inhibitors.[6]

Key Lipophilic Camptothecin Analogues and Preclinical Data

Increasing lipophilicity through substitutions, typically at the C7, C9, C10, and C11 positions, is a key strategy in developing novel CPTs.

This compound (ST1481)

This compound is a lipophilic CPT analogue with a tert-butyldimethylsilyl ether group at position 7. This modification was designed to increase lactone stability.[6] While it showed promise in preclinical studies, its clinical development has been hampered by weak results in Phase I and II trials.[6]

Silatecans (e.g., DB-67)

Silatecans are a class of 7-silyl-modified CPTs, such as DB-67 (7-tert-butyldimethylsilyl-10-hydroxy camptothecin). These compounds are highly lipophilic, which is thought to improve transit across the blood-brain barrier and enhance lactone stability in vivo.[6] DB-67 demonstrated higher lactone levels in human blood compared to other analogues, making it an attractive candidate for further development.[6]

Karenitecin Series (BNP1350)

Karenitecin (BNP1350) is a highly lipophilic CPT with a trimethylsilylethyl group at the C7 position, developed for superior oral bioavailability and lactone stability.[13] It has shown significant antitumor activity in various human xenograft models, including melanoma and ovarian cancer.[13][14] In comparative studies, BNP1350 was found to be more potent than SN-38 (the active metabolite of irinotecan) and significantly more potent than topotecan in human ovarian cancer cell lines.[13]

FL118

FL118 (10,11-methylenedioxy-20(S)-CPT) is a novel, highly water-insoluble CPT analogue.[6] It possesses exceptional antitumor activity in preclinical models of colorectal and head-and-neck cancer and can effectively overcome resistance to irinotecan and topotecan.[6] Its unique activity profile may be linked to its ability to target multiple oncogenic pathways beyond Top1 inhibition.[6][7]

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of selected lipophilic camptothecin analogues from published literature.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Lipophilic CPT Analogues

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| BNP1350 (Karenitecin) | A2780 | Ovarian | Data not specified, but more potent than SN-38 | [13] |

| SN-38 | HT-29 | Colon | 80 ± 20 | [15] |

| Topotecan | HT-29 | Colon | 70 ± 20 | [15] |

| Lurtotecan | SKVLB | Ovarian (MDR) | 99 | [15] |

| Topotecan | SKVLB | Ovarian (MDR) | 149 | [15] |

| BN-80915 | HT-29 | Colon | 1.5 ± 0.8 | [15] |

| 7-butyl-10,11-methylenedioxy-CPT | MCF-7/wt | Breast | ~2 | [16] |

| 9c | A549 | Non-Small Cell Lung | Data not specified, but more potent than FL118 |[7] |

Note: IC₅₀ values can vary significantly based on assay conditions and exposure times.

Table 2: In Vivo Efficacy of Lipophilic CPT Analogues in Xenograft Models

| Compound | Tumor Model | Administration | Tumor Growth Inhibition | Reference |

|---|---|---|---|---|

| BNP1350 (Karenitecin) | Human Ovarian Xenografts | IV | >75% | [13] |

| Topotecan | Human Ovarian Xenografts | IV | Significantly less than BNP1350 | [13] |

| 9c | A549 NSCLC Xenograft | Intragastric (1.5 mg/kg) | 79.57% | [7] |

| FL118 | Colorectal & Head-and-Neck Xenografts | IV | Exceptional Antitumor Activity |[6] |

Table 3: Clinical Trial Summary for Karenitecin (BNP1350) in Metastatic Melanoma

| Parameter | Details | Reference |

|---|---|---|

| Phase | II | [14][17] |

| Patient Population | 43 evaluable patients with metastatic melanoma | [17] |

| Dosage | 1 mg/m² IV daily for 5 days, every 3 weeks | [14][17][18] |

| Efficacy | 1 Complete Response; 33% Disease Stabilization (≥3 months) | [17] |

| Toxicity | Well-tolerated; major toxicity was reversible, non-cumulative myelosuppression |[14][17] |

Structure-Activity Relationship (SAR)

The potency and pharmacological properties of CPTs are highly dependent on their chemical structure.

-

E-Ring: The intact α-hydroxy lactone ring is absolutely essential for Top1 inhibitory activity.[2][5] The (S) configuration at the C20 chiral center is also critical; the (R) isomer is inactive.[5][6]

-

A and B Rings: Modifications to these rings are generally detrimental to activity, though substitutions at positions 10 and 11 can be favorable. For example, the 10,11-methylenedioxy group (as in FL118) enhances potency.[6][16]

-

C7 Position: Alkyl substitutions at this position, such as ethyl or butyl groups, generally increase lipophilicity and cytotoxicity.[5][7] This increased potency correlates with the persistence of the Top1-DNA cleavage complex.[16][19] Silyl groups at C7, as seen in silatecans and karenitecin, also enhance lipophilicity and stability.[5][6]

Formulation and Delivery Strategies

The poor water solubility of lipophilic CPTs poses a significant formulation challenge.[2][4] Liposomal delivery has emerged as a key enabling technology. Encapsulating the drug within a lipid bilayer can solubilize the compound, protect the lactone ring from hydrolysis in circulation, prolong its half-life, and potentially enhance its delivery to tumors via the enhanced permeability and retention (EPR) effect.[2][20]

Liposomal Irinotecan (Onivyde®): While irinotecan itself is a more water-soluble prodrug, a liposomal formulation was developed to improve its pharmacokinetic profile and tumor delivery.[21][22] Onivyde® prolongs exposure to irinotecan and its active metabolite, SN-38.[22] In clinical trials for metastatic pancreatic cancer, it demonstrated a significant improvement in overall survival compared to standard therapy.[22] This success highlights the potential of liposomal formulations for the broader CPT class, including highly lipophilic analogues.

Mechanisms of Resistance

Clinical resistance to CPT-based therapies is a major challenge. Several mechanisms have been identified:

-

Target Alterations: Reduced expression or mutations in the Top1 enzyme can decrease the number of available targets or lower the drug's binding affinity.[23]

-

Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein), is a primary mechanism for active removal of CPTs from cancer cells.[9][23][24] This is a significant issue for topotecan.[9][24] Developing lipophilic analogues that are poor substrates for these pumps is a key research goal.[7]

-

DNA Damage Response: Enhanced DNA repair mechanisms in cancer cells can counteract the double-strand breaks induced by CPTs.[23]

Experimental Protocols

Topoisomerase I Inhibition Assay (Cleavage Complex Assay)

Principle: This assay measures the ability of a compound to stabilize the covalent Top1-DNA complex. It uses a supercoiled plasmid DNA substrate and purified human Top1.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), purified recombinant human Topoisomerase I, and the test compound at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 30 minutes to allow Top1 to relax the DNA and for the compound to trap the cleavable complex.

-

Termination: Stop the reaction by adding SDS (to dissociate Top1 from DNA, leaving a protein-linked break) and proteinase K (to digest the protein).

-

Analysis: Analyze the DNA products by agarose gel electrophoresis. CPT analogues will inhibit the re-ligation step, resulting in an accumulation of nicked, open-circular DNA and a decrease in fully relaxed DNA compared to the control. The amount of nicked DNA is quantified to determine inhibitory activity.

In Vitro Cytotoxicity Assay (SRB Assay)

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

Methodology:

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the lipophilic CPT analogue for a specified period (e.g., 72 hours).

-

Fixation: Discard the drug-containing medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Solubilization: Wash away the unbound dye and air dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at ~510 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model Workflow

Principle: This workflow evaluates the antitumor efficacy of a compound in a living organism using human tumor cells implanted in immunocompromised mice.

Methodology:

-

Cell Culture: Grow the desired human cancer cell line (e.g., A549, HT-29) under sterile conditions.

-

Implantation: Harvest the cells and inject a specific number (e.g., 5 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).

-

Randomization & Treatment: Randomize the mice into control (vehicle) and treatment groups. Administer the lipophilic CPT analogue according to a predetermined dose and schedule (e.g., IV, IP, or oral administration).

-

Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week to assess efficacy and toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

-

Analysis: Euthanize the animals, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion and Future Perspectives

The development of lipophilic camptothecin analogues is a vibrant and crucial area of cancer research. By enhancing lipophilicity, medicinal chemists have successfully created compounds with greater lactone stability, increased potency, and the ability to overcome some mechanisms of drug resistance. Analogues like karenitecin and FL118 have demonstrated significant preclinical promise, and the clinical success of liposomal irinotecan validates the use of advanced formulation strategies to unlock the therapeutic potential of this drug class.

Future efforts will likely focus on synthesizing novel analogues with improved pharmacological profiles and a reduced substrate affinity for efflux pumps. Furthermore, exploring CPTs that operate through non-canonical, Top1-independent mechanisms could open new therapeutic windows, particularly for tumors resistant to conventional DNA-damaging agents. The continued integration of rational drug design, advanced delivery systems, and a deeper understanding of tumor biology will be paramount to advancing these potent anticancer agents from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipophilic Camptothecins for Cancer Treatment - Thomas Burke [grantome.com]

- 3. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]

- 5. Camptothecin - Wikipedia [en.wikipedia.org]

- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New and Old Genes Associated with Topotecan Resistance Development in Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. pnas.org [pnas.org]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. Novel camptothecin derivative BNP1350 in experimental human ovarian cancer: determination of efficacy and possible mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. iv.iiarjournals.org [iv.iiarjournals.org]

- 16. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 17. Phase II trial of karenitecin in patients with malignant melanoma: clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Irinotecan Liposome Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Brief: Liposomal Irinotecan (Onivyde) for Pancreatic Cancer (online only) | The Medical Letter Inc. [secure.medicalletter.org]

- 23. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Gimatecan (ST1481): A Technical Guide to its Discovery and Development

Introduction

Gimatecan (formerly known as ST1481) is a novel, orally bioavailable, lipophilic analogue of camptothecin, a natural cytotoxic alkaloid. Developed as a potent inhibitor of topoisomerase I, this compound has demonstrated significant antitumor activity in a broad range of preclinical models and is currently undergoing clinical evaluation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and key biological pathways.

Discovery and Chemical Profile

This compound was identified through a systematic investigation of 7-substituted camptothecin derivatives aimed at improving the pharmacological profile of this class of compounds. The addition of a 7-t-butoxyiminomethyl group resulted in a lipophilic compound with several advantageous properties, including marked cytotoxic potency, increased lactone stability, good oral bioavailability, and the ability to circumvent certain drug resistance mechanisms.

Chemical Structure: 7-t-butoxyiminomethylcamptothecin

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA torsional strain during replication and transcription.

The key steps in this compound's mechanism of action are:

-

Binding to the Topoisomerase I-DNA Complex: this compound intercalates into the DNA helix at the site of topoisomerase I activity and traps the enzyme in a covalent complex with DNA, known as the "cleavable complex".

-

Inhibition of DNA Religation: By stabilizing the cleavable complex, this compound prevents the re-ligation of the single-strand DNA break created by topoisomerase I.

-

Induction of DNA Double-Strand Breaks: The collision of the DNA replication fork with the stabilized cleavable complex leads to the formation of irreversible and lethal double-strand DNA breaks.

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis.

In addition to its direct cytotoxic effects, this compound has been shown to possess antiangiogenic properties. This is attributed to its ability to inhibit endothelial cell migration and down-regulate the expression of the proangiogenic basic fibroblast growth factor (bFGF), partly through the inhibition of the Akt signaling pathway.

Preclinical Development

This compound has undergone extensive preclinical evaluation, demonstrating potent antitumor activity in a variety of in vitro and in vivo models.

In Vitro Activity

This compound has shown significant growth-inhibitory effects against a wide range of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound (ST1481)

| Cell Line | Cancer Type | IC50 (ng/mL) | Exposure Time (hours) |

| HT1376 | Bladder Cancer | 9.0 ± 0.4 | 1 |

| HT1376 | Bladder Cancer | 2.8 ± 0.1 | 24 |

| MCR | Bladder Cancer | 90 ± 3 | 1 |

| MCR | Bladder Cancer | 5.0 ± 0.2 | 24 |

| A549 | Non-Small Cell Lung Cancer | Not specified | Not specified |

| MeWo | Melanoma | Not specified | Not specified |

| Bovine Aortic Endothelial Cells (BAEC) | Endothelial | 45 | 1 |

| b-End | Endothelial | 87 | 1 |

In Vivo Activity

The antitumor efficacy of this compound has been demonstrated in several human tumor xenograft models in mice.

Table 2: In Vivo Antitumor Efficacy of this compound (ST1481)

| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

| HT1376 Bladder Carcinoma | 2 mg/kg, p.o., q4d x 4 | Marked inhibition | |

| A549 Non-Small Cell Lung Carcinoma | 0.5 mg/kg, p.o., daily | Strong inhibition | |

| MeWo Melanoma (orthotopic) | 0.06 mg/kg, p.o., daily | Minimal tumor growth inhibition, significant angiogenesis inhibition |

Clinical Development

Phase I and II clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with various advanced solid tumors.

Table 3: Summary of this compound (ST1481) Clinical Trials

| Phase | Conditions | Dosing Regimen | Key Findings |

| Phase I | Advanced Solid Tumors | Dose escalation | Myelotoxicity was the dose-limiting toxicity. Favorable pharmacokinetics with a long terminal half-life. |

| Phase II | Epithelial Ovarian Cancer, Fallopian Tube Cancer, Peritoneal Cancer | Not specified | Ongoing |

| Phase II | Small Cell Lung Cancer | Not specified | Ongoing |

| Phase II | Pancreatic Cancer | 0.8mg/m2, p.o., days 1-5 every 4 weeks | Ongoing |

Experimental Protocols

Cell Proliferation Assay (SRB Assay)

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired exposure time (e.g., 1, 6, or 24 hours).

-

After treatment, wash the cells and incubate in drug-free medium for 72 hours.

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with tap water and air dry.

-

Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis

-

Treat cells with this compound at the desired concentrations and for the specified duration.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis for Topoisomerase I

-

Treat cells with this compound and prepare nuclear extracts.

-

Determine the protein concentration of the extracts using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on an 8-10% polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against topoisomerase I overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a loading control (e.g., β-actin or lamin B) to ensure equal protein loading.

In Vivo Tumor Xenograft Study

-

Implant human tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound orally at the desired dose and schedule. The vehicle control group should receive the same vehicle used to dissolve this compound.

-

Measure tumor volume with calipers twice a week using the formula: (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) as a percentage.

Mandatory Visualizations

Caption: this compound's mechanism of action leading to apoptosis.

Caption: this compound's inhibitory effect on angiogenesis.

Caption: Workflow for a typical in vivo xenograft study.

Gimatecan's Impact on DNA Replication and Repair: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gimatecan (ST1481) is a potent, orally bioavailable, lipophilic analogue of camptothecin that exhibits significant antitumor activity.[1][2] Its core mechanism of action is the targeted inhibition of DNA topoisomerase I (Top1), a critical enzyme in DNA replication and transcription.[1][3] By stabilizing the covalent Top1-DNA intermediate, known as the cleavable complex, this compound introduces persistent DNA lesions that are particularly cytotoxic to proliferating cells.[4][5] This document provides an in-depth technical overview of this compound's effects on DNA replication and the subsequent DNA damage response and repair pathways. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the critical pathways and workflows.

Core Mechanism of Action: Disruption of DNA Replication

DNA Topoisomerase I is essential for resolving torsional stress in the DNA helix that arises during replication and transcription. It does this by creating transient single-strand breaks (SSBs), allowing the DNA to unwind, and then religating the break.[3] this compound, like other camptothecins, exerts its cytotoxic effect by binding to the Top1-DNA complex.[1][2] This binding event prevents the religation step, thus trapping the enzyme on the DNA and stabilizing the "cleavable complex".[4][6]

The persistence of this complex is benign in non-proliferating cells. However, during the S-phase of the cell cycle, the advancing DNA replication machinery collides with the stabilized Top1-DNA complex.[4] This collision transforms the transient single-strand break into a highly cytotoxic, irreversible double-strand break (DSB).[1][2] The formation of these lethal DSBs disrupts the replication process, leading to a halt in DNA synthesis and ultimately triggering cell death pathways.[1][4] This S-phase specific action is a hallmark of camptothecin derivatives.[4]

References

- 1. Facebook [cancer.gov]

- 2. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cellular Basis of Antiproliferative and Antitumor Activity of the Novel Camptothecin Derivative, this compound, in Bladder Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Intracellular Accumulation and Localization of Gimatecan

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Gimatecan (ST1481) is a potent, orally bioavailable, lipophilic camptothecin analogue developed as a topoisomerase I inhibitor for cancer therapy.[1][2][3] Its chemical structure, specifically the 7-t-butoxyiminomethyl substitution, was designed to improve upon earlier camptothecins by enhancing the stability of the active lactone ring and modifying its cellular pharmacology.[1][4] Understanding the intracellular accumulation and subcellular localization of this compound is critical to elucidating its potent cytotoxic activity and favorable pharmacological profile. This guide provides a detailed overview of these characteristics, summarizing key quantitative data and experimental methodologies.

Intracellular Accumulation: A Balance of Influx and Efflux

The net intracellular concentration of this compound is determined by the interplay between its passive influx across the cell membrane and its active efflux by ATP-binding cassette (ABC) transporters.

Lipophilicity-Driven Influx

This compound's lipophilic nature is a key determinant of its cellular uptake.[4][5] This property is believed to facilitate rapid, passive diffusion across the plasma membrane, leading to substantially increased cellular accumulation compared to more water-soluble analogues like topotecan.[5] This enhanced accumulation is a contributing factor to its marked cytotoxic potency.[1]

Interaction with Efflux Transporters